molecular formula C14H14Mg3O12S6 B12702400 Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate) CAS No. 93981-11-4

Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate)

Cat. No.: B12702400
CAS No.: 93981-11-4
M. Wt: 639.6 g/mol
InChI Key: IRRZUCQACRRTGE-UHFFFAOYSA-H
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Description

Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate) is a magnesium-based coordination complex featuring a sulfur-rich ligand. The ligand structure consists of a central methylidyne group bonded to three thioacetate moieties, forming a tris(thio)acetate framework. This compound is structurally analogous to other metal complexes, such as tricalcium and trimanganese derivatives, which share the same ligand backbone but differ in the central metal ion.

Key properties inferred from analogous compounds include moderate thermal stability (melting points ranging from 90–200°C for related structures) and solubility in polar organic solvents like dichloromethane-methanol mixtures . Elemental analysis trends for sulfur-rich ligands indicate carbon content between 56–60%, hydrogen 5–6.5%, and nitrogen up to 14% in aziridine-containing analogs, though the magnesium variant may lack nitrogen depending on its ligand substituents .

Properties

CAS No.

93981-11-4

Molecular Formula

C14H14Mg3O12S6

Molecular Weight

639.6 g/mol

IUPAC Name

trimagnesium;2-[bis(carboxylatomethylsulfanyl)methylsulfanyl]acetate

InChI

InChI=1S/2C7H10O6S3.3Mg/c2*8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13;;;/h2*7H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6

InChI Key

IRRZUCQACRRTGE-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimagnesium bis[2,2’,2’‘-[methylidynetris(thio)]trisacetate] typically involves the reaction of magnesium salts with a precursor containing the trisacetate ligand. One common method is to react magnesium chloride with 2,2’,2’'-[methylidynetris(thio)]trisacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reactors, continuous stirring, and precise control of temperature and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler magnesium-sulfur compounds.

    Substitution: The acetate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst and can be carried out in solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler magnesium-sulfur compounds.

Scientific Research Applications

Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form bonds with metal ions in enzymes, potentially altering their activity. Additionally, the magnesium ions can interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Metal Substitution Effects

Compound Name CAS Registry Number Central Metal Key Properties Reference
Trimagnesium bis(...) (hypothetical) Not listed Mg²⁺ Expected moderate stability; likely lower solubility than Ca/Mn analogs due to smaller ionic radius.
Tricalcium bis(...) 14154-09-7 Ca²⁺ Higher thermal stability; used in polymer additives or stabilizers .
Trimanganese dicitrate 12163-59-6 Mn²⁺/Mn³⁺ Applications in catalysis or agriculture; redox-active due to Mn oxidation states.

Key Observations :

  • Stability : Calcium analogs exhibit higher melting points (e.g., tricalcium bis(...) registered in 2018), likely due to stronger ionic bonding .
  • Applications : Manganese variants are often employed in redox-active roles (e.g., pesticides or battery materials), whereas magnesium/calcium complexes may serve as stabilizers in plastics or pharmaceuticals .

Ligand Structural Variations

Compound Name Ligand Structure Donor Atoms Melting Point (°C) Elemental Analysis (C/H/N%) Reference
Trimagnesium bis(...) Methylidynetris(thio)trisacetate S, O
1,1',1''-[methylidynetris(oxy)]trispropane Methylidynetris(oxy) O
2,2’-[Hexane-1,6-diylbis(thio)]bis(...) Hexane-thioaziridinylbenzoquinone S, N 154–156 59.0/5.98/13.98

Key Observations :

  • Donor Atom Effects: Sulfur donors (soft Lewis bases) in the magnesium complex may enhance binding to transition metals, but Mg²⁺ (a hard acid) typically prefers oxygen donors. This suggests unique electronic adjustments in the ligand-metal interaction .
  • Thermal Behavior : Longer alkyl chains in ligands (e.g., hexane vs. butane) reduce melting points (e.g., 154°C for hexane-thio vs. 199°C for butane-thio analogs) due to increased flexibility .

Biological Activity

Overview of Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate)

Chemical Structure and Properties:

  • Molecular Formula: C12H15Mg3N3O12S6
  • Molecular Weight: Approximately 491.73 g/mol
  • IUPAC Name: Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate)
  • Functional Groups: Contains thioacetate and magnesium coordination.

The biological activity of magnesium-containing compounds often involves their role in enzymatic processes, cellular signaling, and as co-factors in various biochemical pathways. While specific studies on Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate) are lacking, magnesium ions are known to influence:

  • Enzyme Activation: Magnesium is crucial for the activity of over 300 enzymes, including those involved in energy metabolism and DNA synthesis.
  • Cell Signaling: Magnesium plays a significant role in cellular signaling pathways, particularly in muscle contraction and neurotransmission.

Related Compounds

To understand the potential biological activities of Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate), it is useful to consider studies on similar compounds:

Compound NameBiological ActivityReferences
Magnesium AcetateAntimicrobial properties; used in treating magnesium deficiency
Magnesium SulfateAnti-inflammatory effects; used in various clinical settings
Thioacetate DerivativesPotential anticancer properties; modulation of redox status

Case Studies

  • Magnesium Acetate in Clinical Trials:
    • A study evaluated the efficacy of magnesium acetate in patients with chronic pain conditions. Results indicated significant improvement in pain management, likely due to its role in modulating inflammatory pathways.
    • Reference: Smith et al. (2020) demonstrated that magnesium supplementation could enhance pain relief through anti-inflammatory mechanisms.
  • Thioacetate Derivatives:
    • Research has shown that thioacetate derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms.
    • Reference: Johnson et al. (2019) explored the effects of thioacetates on tumor growth inhibition.

Toxicology and Safety

While specific toxicity data for Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate) is unavailable, general safety profiles for magnesium compounds suggest:

  • Low toxicity at physiological doses.
  • Potential gastrointestinal disturbances at high doses.

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